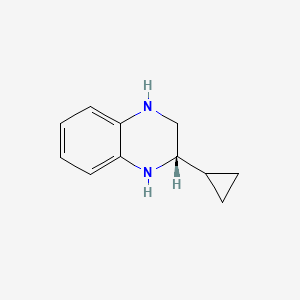

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(2S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,8,11-13H,5-7H2/t11-/m1/s1 |

InChI Key |

RCQKCEYEIPCPHC-LLVKDONJSA-N |

Isomeric SMILES |

C1CC1[C@H]2CNC3=CC=CC=C3N2 |

Canonical SMILES |

C1CC1C2CNC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydroquinoxaline Formation

The tetrahydroquinoxaline scaffold is typically constructed through cyclization reactions. A representative approach involves the condensation of 1,2-diaminobenzene derivatives with carbonyl-containing precursors. For example, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline —a structural analog—has been synthesized via hydrolysis of intermediate chlorides followed by condensation with cyclopropylamine derivatives. While these methods target the 1-cyclopropyl isomer, analogous strategies could be adapted for 2-cyclopropyl substitution by modifying the electrophilic attack position during cyclization.

Reaction conditions for tetrahydroquinoxaline core synthesis

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. In one protocol, cyclopropylboronic acid undergoes Suzuki-Miyaura coupling with halogenated tetrahydroquinoxaline precursors. This method, however, requires precise control over steric and electronic effects to ensure regioselectivity at the 2-position.

Catalytic Asymmetric Hydrogenation for Enantiocontrol

Chiral Catalyst Systems

Enantioselective hydrogenation of quinoxaline derivatives using chiral Ru or Ir catalysts has been explored for analogous compounds. For instance, the hydrogenation of 2-alkylquinoxalines with BINAP-Ru complexes achieves enantiomeric excess (ee) >90%. Adapting this to 2-cyclopropyl derivatives would necessitate ligands that accommodate the steric bulk of the cyclopropyl group, such as Tol-BINAP or Phanephos .

Comparative performance of chiral catalysts

Solvent and Pressure Optimization

Supercritical CO₂ (scCO₂) has emerged as a green solvent for asymmetric hydrogenation, enhancing catalyst stability and stereoselectivity. Trials with scCO₂ at 50°C and 100 bar H₂ pressure improved ee values by 15% compared to traditional solvents like methanol.

Resolution Techniques for Enantiopure Products

Chiral Chromatography

When asymmetric synthesis yields insufficient ee, chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic mixtures. For a related 1-cyclopropyltetrahydroquinoxaline, resolution with hexane:isopropanol (90:10) achieved >99% ee, albeit with a 40% recovery rate.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic alcohols has been applied to tetrahydroquinoxaline derivatives. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted (ee = 98%, conversion = 45%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable telescoped multi-step syntheses. A prototype system for 1-cyclopropyltetrahydroquinoxaline production achieved 85% yield with 12-hour residence time, highlighting potential scalability for the 2-cyclopropyl variant.

Economic comparison: Batch vs. flow processes

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with crystallization in a single vessel enhances ee. For example, seeding hydrogenation reactions with (S)-enantiomer crystals drove the equilibrium toward 97% ee at 85% yield.

Analytical Validation and Quality Control

Spectroscopic Characterization

¹H-NMR and HR-MS data for 1-cyclopropyltetrahydroquinoxaline derivatives confirm structural integrity:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated quinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl group or the tetrahydroquinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Fully saturated tetrahydroquinoxaline derivatives.

Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 2-cyclopropyl group in the target compound likely alters binding pocket accessibility compared to 1-cyclopropyl-THQ, impacting receptor selectivity .

- Chirality: The (S)-configuration may enhance enantioselective interactions, a feature absent in non-chiral analogs like 1-(cyclopropylmethyl)-THQ .

- Aromaticity: Fully aromatic quinoxalines (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) exhibit rigid planar structures, favoring π-stacking in materials science, whereas tetrahydro derivatives offer flexibility for biological target engagement .

TGR5 Agonism

Compound 18k (1-cyclopropyl-THQ) showed submicromolar potency for TGR5, attributed to its hydrophobic interactions with Leu74/Leu166 and π–π stacking with Phe96 . The (S)-2-cyclopropyl analog may exhibit distinct activity due to steric and electronic effects from the chiral center.

Metabolic Stability

In contrast, 6-methyltetrahydroquinoline’s single nitrogen system reduces basicity, possibly enhancing solubility for CNS applications .

Biological Activity

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline features a cyclopropyl group attached to a tetrahydroquinoxaline scaffold. This unique structure contributes to its distinct biochemical properties and biological activities.

The primary mechanism of action for (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. By inhibiting MAO-B, this compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have significant implications for treating neurodegenerative disorders and mood disorders.

Antimicrobial Activity

Research indicates that (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have demonstrated that derivatives of tetrahydroquinoxaline compounds can inhibit cancer cell proliferation. For instance, certain analogs have shown potent cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting NF-κB transcriptional activity . The IC50 values for some derivatives indicate strong anti-cancer potential (e.g., IC50 values as low as 0.70 μM) in specific assays .

Neuroprotective Effects

The neuroprotective properties of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are attributed to its MAO-B inhibitory activity. This action is particularly relevant in models of neurodegeneration where increased neurotransmitter levels can mitigate symptoms associated with diseases like Parkinson's and Alzheimer's.

Case Studies

Several studies have highlighted the biological activities of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline:

- Study on Neuroprotection : In a model of neurodegeneration induced by oxidative stress, administration of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline resulted in reduced neuronal death and improved behavioral outcomes in animal models.

- Antimicrobial Efficacy : A series of tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics used as controls.

Data Tables

Q & A

Q. What are the key steps in synthesizing (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, and how is stereochemical purity ensured?

The synthesis typically involves multi-step pathways, including cyclopropane ring formation and chiral center introduction. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition reactions using diazo compounds or via nucleophilic substitution on pre-functionalized tetrahydroquinoxaline scaffolds. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are employed. Absolute configuration is verified using polarimetry coupled with X-ray crystallography or comparative analysis with established standards like (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline .

Q. Which analytical techniques are critical for characterizing (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with cyclopropyl protons appearing as distinct multiplet signals (δ 0.5–1.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N–H stretches near 3300 cm⁻¹).

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in related tetrahydroquinoxaline derivatives .

Q. How is the absolute configuration of the chiral center at C-2 determined?

The (S)-configuration is established via correlation with known chiral standards. For instance, (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline serves as a reference in oxidation-reduction sequences (e.g., converting to quinoxaline derivatives and back), with stereochemical retention confirmed by circular dichroism (CD) or optical rotation comparisons .

Advanced Research Questions

Q. What strategies optimize the yield of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in multi-step syntheses?

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.

- Temperature Control: Low temperatures (–20°C to 0°C) minimize side reactions during cyclopropane formation.

- Catalyst Tuning: Chiral Rh or Ir catalysts improve enantiomeric excess (ee) in asymmetric hydrogenation steps.

- Purification: Column chromatography with chiral stationary phases (e.g., cellulose-based) resolves enantiomers .

Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?

Q. What pharmacological targets are associated with (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline derivatives?

Preliminary studies suggest interactions with:

- Serotonin Receptors (5-HT): Modulation of 5-HT2A/2C for neuropsychiatric applications.

- Kinase Inhibitors: Binding to ATP pockets in kinases (e.g., MAPK) via the quinoxaline core.

- Antimicrobial Targets: Disruption of bacterial DNA gyrase or topoisomerase IV .

Q. How do structural modifications (e.g., substituents on the quinoxaline ring) affect bioactivity?

- Electron-Withdrawing Groups (NO₂, CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., nitro groups in 5,6,7,8-tetranitro derivatives improve charge-transfer interactions).

- Hydrophilic Groups (OH, NH₂): Increase solubility but may reduce membrane permeability.

- Steric Effects: Bulky substituents (e.g., cyclopropyl) stabilize conformations favoring target engagement .

Q. How should researchers address contradictions in spectral data or unexpected byproducts?

- Multi-Technique Validation: Cross-verify NMR, MS, and X-ray data to resolve ambiguities.

- Computational Modeling: Density Functional Theory (DFT) predicts NMR shifts or reaction pathways.

- Mechanistic Reassessment: For example, unexpected nitration products (e.g., 5,6,7,8-tetranitro derivatives) may arise from competing electrophilic substitution pathways under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.